1-(3-Hydroxy-1-adamantyl)azepan-2-one
Overview
Description
1-(3-Hydroxy-1-adamantyl)azepan-2-one is a chemical compound with the molecular formula C16H25NO2. It is characterized by the presence of an adamantyl group, which is a tricyclic hydrocarbon, and an azepan-2-one moiety, which is a seven-membered lactam ring.
Mechanism of Action
Adamantane derivatives are a promising line of research in chemistry due to their high reactivity. This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
The synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation are among the most important and promising lines of research in adamantane chemistry .
Preparation Methods
The synthesis of 1-(3-Hydroxy-1-adamantyl)azepan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the 3-position.
Lactam Formation: The final step involves the cyclization of the intermediate to form the azepan-2-one ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(3-Hydroxy-1-adamantyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Hydroxy-1-adamantyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and catalysts.
Comparison with Similar Compounds
1-(3-Hydroxy-1-adamantyl)azepan-2-one can be compared with other similar compounds, such as:
1-(3-Hydroxy-1-adamantyl)azepane: Lacks the lactam ring, which may affect its reactivity and biological activity.
1-(3-Hydroxy-1-adamantyl)piperidine: Contains a six-membered ring instead of a seven-membered azepan ring, leading to different chemical properties.
1-(3-Hydroxy-1-adamantyl)cyclohexanone: Features a cyclohexanone ring, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1-(3-hydroxy-1-adamantyl)azepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14-4-2-1-3-5-17(14)15-7-12-6-13(8-15)10-16(19,9-12)11-15/h12-13,19H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRNSOLZAYZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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